molecular formula C10H16N2O4 B13614442 Methyl 2-amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoate

Methyl 2-amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoate

Cat. No.: B13614442
M. Wt: 228.24 g/mol
InChI Key: KSULTGBGDPECOY-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoate is a synthetic compound with a complex structure that includes an amino group, a methyl ester, and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoate typically involves multi-step organic reactions. One common method involves the reaction of 2-amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoic acid with methanol in the presence of a strong acid catalyst to form the methyl ester . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process typically involves crystallization or chromatography to isolate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

Methyl 2-amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which Methyl 2-amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways .

Properties

Molecular Formula

C10H16N2O4

Molecular Weight

228.24 g/mol

IUPAC Name

methyl 2-amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoate

InChI

InChI=1S/C10H16N2O4/c1-10(2)4-7(13)12(9(10)15)5-6(11)8(14)16-3/h6H,4-5,11H2,1-3H3

InChI Key

KSULTGBGDPECOY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)N(C1=O)CC(C(=O)OC)N)C

Origin of Product

United States

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